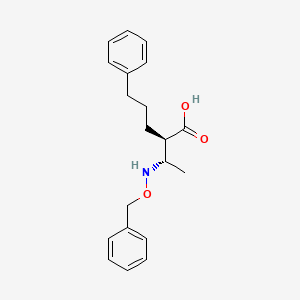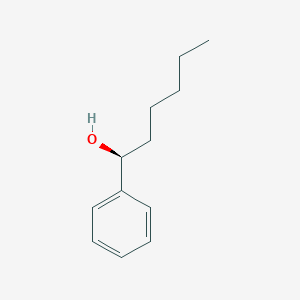
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid, also known as BEPPA, is an organic compound belonging to the class of carboxylic acids. BEPPA is a useful starting material for organic synthesis, and has been used in a variety of scientific and medical research applications.
Applications De Recherche Scientifique
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid has been used in a variety of scientific and medical research applications. It has been used as a substrate for the study of enzymes involved in the metabolism of fatty acids and amino acids. This compound has also been used in studies of the effects of drugs on the nervous system, and in studies of the effects of hormones on cell growth. This compound has also been used as a substrate for the study of the effects of drugs on the cardiovascular system.
Mécanisme D'action
The mechanism of action of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid is not fully understood. It is believed that this compound binds to the active site of enzymes involved in the metabolism of fatty acids and amino acids, and that this binding inhibits the activity of the enzymes. This compound is also believed to bind to the active sites of hormones, and that this binding leads to changes in cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of the effects of drugs on the nervous system, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters. In studies of the effects of hormones on cell growth, this compound has been shown to inhibit the activity of hormones. In studies of the effects of drugs on the cardiovascular system, this compound has been shown to increase the activity of enzymes involved in the metabolism of cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its stability at room temperature. The main limitation of using this compound in laboratory experiments is its high cost.
Orientations Futures
The potential future directions for research on 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid include further studies of its biochemical and physiological effects, studies of its effects on the metabolism of other compounds, and studies of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of this compound and to develop more cost-effective methods of synthesis.
Méthodes De Synthèse
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid can be synthesized through a variety of methods. One method involves the reaction of 1-benzyloxyamino-ethyl chloride with 5-phenylpentanoic acid in the presence of an acid catalyst. This reaction produces this compound as a single product. Other methods of synthesis include the reaction of 5-phenylpentanoic acid with 1-benzyloxyamino-ethyl alcohol in the presence of an acid catalyst, and the reaction of 5-phenylpentanoic acid with 1-benzyloxyamino-ethyl bromide in the presence of a base catalyst.
Propriétés
IUPAC Name |
(2R)-5-phenyl-2-[(1S)-1-(phenylmethoxyamino)ethyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23)/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLZKCYYGCCN-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)


![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)
![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)


